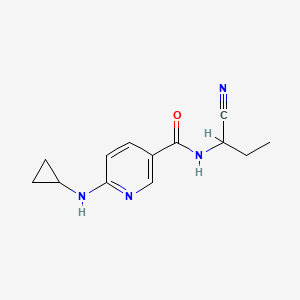
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide, also known as CCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that plays a key role in a variety of physiological processes.
Scientific Research Applications
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been used in a variety of scientific research applications due to its ability to selectively activate the A1 adenosine receptor. This receptor is involved in a number of physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. This compound has been shown to have potential applications in the treatment of cardiovascular disease, Parkinson's disease, and other neurological disorders.
Mechanism of Action
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide acts as a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is activated by the binding of adenosine. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, which in turn leads to a decrease in intracellular levels of cyclic AMP (cAMP). This results in a variety of downstream effects, including the inhibition of neurotransmitter release and the regulation of heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that are mediated by the activation of the A1 adenosine receptor. These effects include the inhibition of neurotransmitter release, the regulation of heart rate and blood pressure, and the modulation of immune function. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide for lab experiments is its selectivity for the A1 adenosine receptor. This allows researchers to selectively activate this receptor without affecting other adenosine receptors or other signaling pathways. However, this compound's potency and selectivity can also be a limitation, as it may require higher concentrations than other agonists in order to achieve the desired effects.
Future Directions
There are a number of future directions for research on N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide and its potential applications in scientific research. One area of focus is the development of more potent and selective A1 adenosine receptor agonists that can be used in lower concentrations. Another area of research is the investigation of this compound's potential applications in the treatment of neurological disorders such as Parkinson's disease. Additionally, there is ongoing research into the mechanisms of action of this compound and the downstream effects of A1 adenosine receptor activation.
Synthesis Methods
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemical intermediates. The first step involves the reaction of 3-cyanopyridine with propylamine to form N-(1-cyanopropyl)pyridine-3-carboxamide. This intermediate is then reacted with cyclopropylamine to form this compound.
Properties
IUPAC Name |
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-10(7-14)17-13(18)9-3-6-12(15-8-9)16-11-4-5-11/h3,6,8,10-11H,2,4-5H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCVWFAPTSSNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CN=C(C=C1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
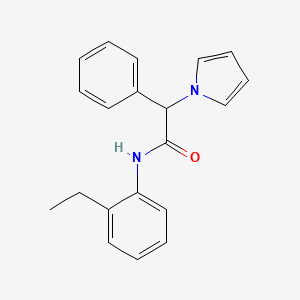
![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol](/img/structure/B2772237.png)
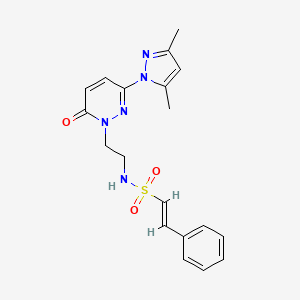

![N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2772240.png)
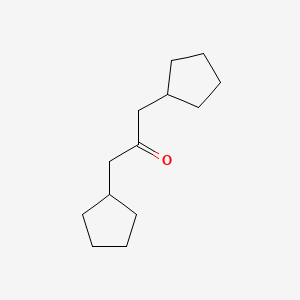
![8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2772242.png)
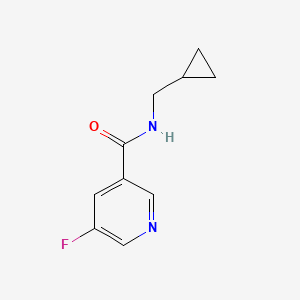
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2772244.png)


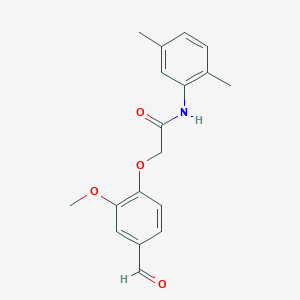
![4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2772252.png)

